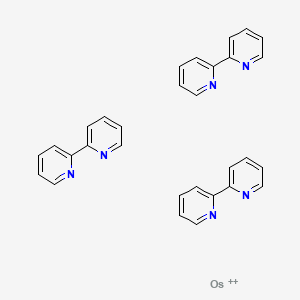

Tris(2,2'-bipyridine)osmium(II)

Description

BenchChem offers high-quality Tris(2,2'-bipyridine)osmium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2,2'-bipyridine)osmium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

osmium(2+);2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.Os/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAMFDNCABNEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Os+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N6Os+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178318 | |

| Record name | Tris(2,2'-bipyridine)osmium(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23648-06-8 | |

| Record name | Tris(2,2'-bipyridine)osmium(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023648068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2,2'-bipyridine)osmium(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Metal Polypyridyl Complexes in Contemporary Research

Metal polypyridyl complexes, a class of coordination compounds that includes [Os(bpy)₃]²⁺, are of paramount importance in modern scientific inquiry. These complexes are characterized by a central metal ion coordinated to one or more polypyridine ligands, such as 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) (phen). Their significance stems from a combination of remarkable stability, rich electrochemical behavior, and intriguing photophysical properties. researchgate.netnih.gov

One of the most notable features of metal polypyridyl complexes is their capacity for metal-to-ligand charge transfer (MLCT) transitions. nih.gov This process, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital, underpins their strong absorption of light and, in many cases, their luminescence. nih.gov The tunability of these properties by modifying the ligands or the metal center makes them highly versatile for a wide array of applications. nih.gov

In the field of bioinorganic chemistry, these complexes are explored for their potential as therapeutic agents and diagnostic tools. researchgate.net Some polypyridyl complexes have been shown to intercalate into DNA, opening avenues for the development of new drugs. nih.gov Furthermore, their luminescent properties are harnessed in the development of probes for biological imaging.

The ability of metal polypyridyl complexes to act as photosensitizers has also driven extensive research. researchgate.net Upon absorption of light, they can initiate electron transfer reactions, a property that is central to their application in artificial photosynthesis and the development of solar energy conversion technologies. The quintessential example of this is the ruthenium analogue, [Ru(bpy)₃]²⁺, which has been a workhorse in photoredox catalysis. acs.org

An Overview of Osmium Ii Bipyridine Chemistry

The chemistry of osmium(II) bipyridine complexes is a rich and diverse subfield of coordination chemistry. Osmium, as a third-row transition metal, imparts distinct properties to its complexes compared to its lighter congeners, ruthenium and iron. The stronger ligand field splitting and greater spin-orbit coupling in osmium complexes significantly influence their electronic structure and excited-state dynamics.

A hallmark of osmium(II) bipyridine complexes is their generally stable d⁶ electron configuration, which gives rise to a pseudo-octahedral geometry. nih.gov The synthesis of these complexes often involves the reaction of an osmium precursor, such as OsCl₃ or (NH₄)₂OsCl₆, with the bipyridine ligands in a suitable solvent, often at elevated temperatures. researchgate.netmdpi.com

The electrochemical and photophysical properties of osmium(II) bipyridine complexes are of particular interest. They typically exhibit reversible one-electron oxidation of the osmium(II) center to osmium(III). acs.org The potential at which this occurs can be tuned by the electronic nature of the substituents on the bipyridine ligands. acs.org

The photophysics of [Os(bpy)₃]²⁺ and its derivatives are characterized by absorption in the visible region, leading to the population of MLCT excited states. nih.gov While the luminescence quantum yields of many osmium(II) bipyridine complexes are lower than their ruthenium counterparts, they often exhibit emission at longer wavelengths, extending into the near-infrared region. chemrxiv.orgnih.gov This property is particularly advantageous for applications in biological imaging and photodynamic therapy, where deeper tissue penetration is required. nih.govnih.gov

Key Properties of Tris(2,2'-bipyridine)osmium(II)

| Property | Value | Conditions |

| Molar Absorptivity (ε) | ~14,200 M⁻¹cm⁻¹ | In water |

| Absorption Maximum (λmax) | 451 nm | In water |

| Emission Maximum (λem) | 715 nm | In water |

| Luminescence Quantum Yield (Φ) | 0.005 | In water |

| Redox Potential (Os³⁺/²⁺) | ~0.76 V vs. SHE | In acetonitrile (B52724) |

Note: These values can vary depending on the solvent and counter-ion. mdpi.com

The Historical Arc of Os Bpy ₃ ²⁺ Research

Established Synthetic Pathways for Tris(2,2'-bipyridine)osmium(II)

The creation of the tris-chelated osmium(II) complex with 2,2'-bipyridine ligands can be achieved through both traditional solution-phase chemistry and more advanced electrochemical methods for direct film formation.

Conventional Solution-Phase Synthesis Techniques

The most common and established method for synthesizing tris(2,2'-bipyridine)osmium(II) salts, such as the hexafluorophosphate (B91526) (Os(bpy)₃₂) or chloride ([Os(bpy)₃]Cl₂) salt, involves the reaction of an osmium precursor with an excess of the 2,2'-bipyridine (bpy) ligand in a suitable solvent.

A typical procedure starts with an osmium salt, often osmium(III) chloride (OsCl₃), which is reduced in situ to osmium(II). This reduction can be accomplished using a high-boiling point solvent like ethylene (B1197577) glycol, which also serves as the reaction medium. nih.govmdpi.com The addition of the bipyridine ligand to the hot solution containing the reduced osmium species leads to the formation of the desired tris-chelated complex. The reaction mixture is typically refluxed to ensure complete coordination.

Following the reaction, the complex is precipitated by the addition of a salt containing the desired counter-anion, such as ammonium (B1175870) hexafluorophosphate (NH₄PF₆) or a chloride salt. acs.org The resulting solid is then collected by filtration, washed, and can be further purified by recrystallization. The synthesis of related ruthenium complexes, which often follows analogous routes, can also provide procedural insights. nih.gov

| Starting Material | Reagents | Solvent | Product | Reference |

| OsCl₃ | 2,2'-bipyridine | Ethylene Glycol | [Os(bpy)₃]²⁺ | nih.govmdpi.com |

| OsCl₃ | 2,2'-bipyridine, NH₄PF₆ | Ethanol/Water | Os(bpy)₃₂ | acs.org |

Electrosynthesis Routes for Film Deposition

The deposition of tris(2,2'-bipyridine)osmium(II) as a thin film on electrode surfaces is crucial for its application in sensors and electronic devices. Electrosynthesis, particularly electropolymerization, offers a direct method for film fabrication.

This technique often involves the use of a modified bipyridine ligand that contains a polymerizable group, such as a vinyl moiety. For instance, the complex [Os(vbpy)₃]²⁺, where vbpy is 4-methyl-4'-vinyl-2,2'-bipyridine, can be electropolymerized from a solution onto a conductive substrate like indium tin oxide (ITO) glass. acs.org This process involves applying a potential to the electrode, which initiates the polymerization of the vinyl groups, leading to the formation of a stable, transparent polymer film containing the osmium complex integrated into its structure. acs.org

Another approach involves the creation of redox-active polymer films by incorporating the [Os(bpy)₃]²⁺ complex into a pre-formed polymer matrix. For example, a copolymer of styrenesulfonate and 4-vinylpyridine (B31050) can be spin-coated onto an electrode, crosslinked, and then loaded with [Os(bpy)₃]²⁺ via ion exchange. epa.gov While not a direct electrosynthesis of the complex itself, this method results in a film with the desired electrochemical properties. The study of the electrochemical behavior of these films is essential for their application, with techniques like cyclic voltammetry being used to characterize their redox processes. mdpi.com

Strategies for Ligand Modification and Substitution

The versatility of tris(2,2'-bipyridine)osmium(II) chemistry is greatly enhanced by the ability to modify the bipyridine ligands. This allows for the fine-tuning of the complex's electronic, photophysical, and electrochemical properties.

Incorporation of Substituted Bipyridine Ligands

A primary strategy for modifying the properties of the osmium center is the use of bipyridine ligands with electron-donating or electron-withdrawing substituents. The electronic nature of these substituents directly influences the redox potential of the Os(II)/Os(III) couple.

For example, a series of complexes with the general formula [Os(bpy)₂(py-L)]²⁺, where py-L is a pyridine (B92270) ligand with different para-substituents, has been synthesized to systematically tune the electron density at the osmium center. acs.org Similarly, the incorporation of bidentate 2-pyridylquinoline ligands has been used to create new tris-chelate osmium(II) complexes. mdpi.com The synthesis of these complexes typically follows a similar path to the homoleptic complex, starting with a bis-chelated precursor like cis-[Os(bpy)₂Cl₂]. This precursor is then reacted with the desired substituted ligand. mdpi.com

| Precursor | Substituted Ligand (L) | Product | Reference |

| cis-[Os(bpy)₂Cl₂] | 4-p-methoxyphenyl-6-bromo-2-(2′-pyridyl)quinoline | Os(bpy)₂(L)₂ | mdpi.com |

| cis-[Os(bpy)₂Cl₂] | 4-p-hydroxyphenyl-6-bromo-2-(2′-pyridyl)quinoline | Os(bpy)₂(L)₂ | mdpi.com |

Heteroleptic and Mixed-Ligand Complex Synthesis

Heteroleptic complexes, which contain more than one type of ligand, offer a powerful approach to designing multifunctional molecules. The synthesis of heteroleptic osmium(II) complexes, such as [Os(bpy)₂(L)]²⁺ or [Os(bpy)(L)(L')]²⁺ where L and L' are different ligands, allows for the combination of properties from various ligand systems.

The synthesis of such complexes often requires a stepwise approach. A common strategy involves the preparation of a precursor complex with labile ligands that can be selectively replaced. For instance, a family of [OsII(bpy)₂(py)(OH₂)]²⁺ complexes has been synthesized, demonstrating the modular tuning of the pyridine ligand. acs.org Another example is the synthesis of luminescent osmium(II) complexes based on terpyridyl-imidazole ligands, resulting in heteroleptic structures. acs.org

High-Resolution Absorption Spectroscopy

The electronic absorption spectrum of [Os(bpy)₃]²⁺ is characterized by intense bands in the visible and ultraviolet regions, which are fundamental to its photochemical activity. acs.org These absorptions are primarily assigned to metal-to-ligand charge transfer and ligand-centered transitions.

The visible region of the [Os(bpy)₃]²⁺ absorption spectrum is dominated by Metal-to-Ligand Charge Transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-based π* orbital. libretexts.org These transitions are responsible for the compound's characteristic color and its ability to absorb visible light. The ground state of the d⁶ Os(II) center is a singlet (¹A₁).

Key MLCT absorption bands include:

An intense singlet MLCT (¹MLCT) absorption band. osu.edu

A weaker triplet MLCT (³MLCT) absorption band at lower energy. osu.edu

Studies have shown that upon excitation to the ¹MLCT state, the system undergoes rapid and efficient intersystem crossing to the ³MLCT state manifold. osu.edu The solvent environment can influence the energy of these MLCT bands. osti.govacs.org Theoretical models and solvent-dependence studies suggest that in the excited state, the transferred electron is localized on a single bipyridine ligand rather than being delocalized over all three. osti.govacs.org This localization is a critical aspect of its photophysics. Femtosecond transient absorption studies have been employed to probe the dynamics following photoexcitation into both the singlet and triplet MLCT bands. osu.eduacs.org

| Transition Type | Approximate Wavelength Range (nm) | Description | Reference |

|---|---|---|---|

| Singlet MLCT (¹MLCT) | ~450 | Intense absorption leading to a singlet excited state. | osu.edu |

| Triplet MLCT (³MLCT) | 520 - 700 | Weaker absorption leading to a triplet excited state. | osu.edu |

In addition to MLCT transitions, [Os(bpy)₃]²⁺ exhibits Ligand-Centered (LC) transitions, which involve the promotion of an electron from a π to a π* orbital within the bipyridine ligands themselves. These transitions are typically observed in the near-ultraviolet spectral region.

Luminescence and Phosphorescence Spectroscopy

The emission properties of [Os(bpy)₃]²⁺ provide deep insights into the nature of its lowest excited state and the processes that govern its decay. The complex is known for its luminescence, which originates from the triplet MLCT excited state (³MLCT). osti.govnih.gov

The emission spectrum of [Os(bpy)₃]²⁺ is typically a broad, somewhat structured band in the red to near-infrared region. acs.org This structure is a result of vibronic coupling, which is the interaction between the electronic transition and the vibrational modes of the molecule. wikipedia.org The emission from the lowest excited state shows a weak origin line compared to intense vibronic satellites, which suggests that the transition gains intensity through vibronic coupling mechanisms. datapdf.com

Highly resolved emission spectra, obtained by doping [Os(bpy)₃]²⁺ into a crystalline matrix at low temperatures, reveal distinct vibronic progressions. datapdf.com These progressions correspond to specific vibrational modes of the complex, primarily associated with the bipyridine ligands. The analysis of these vibronic features allows for a detailed characterization of the excited-state geometry and the nature of the electronic-vibrational interaction. datapdf.comacs.org Femtosecond transient absorption anisotropy measurements have been used to determine the time scales for interligand electron transfer (ILET), where the excited electron hops between the three bipyridine ligands. osu.eduacs.org

| Vibrational Energy (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~700 - 800 | Bipyridine ring deformations | datapdf.com |

| ~1000 - 1600 | Bipyridine ring stretching modes | datapdf.com |

The luminescence intensity and lifetime of [Os(bpy)₃]²⁺ are sensitive to temperature. acs.orgresearchgate.net Studies on the analogous [Ru(bpy)₃]²⁺ complex show that as the temperature increases, non-radiative decay pathways become more significant, leading to a decrease in both the emission quantum yield and lifetime. instras.com

Advanced X-ray Spectroscopic Techniques

To obtain direct structural information on the transient excited state, advanced time-resolved X-ray spectroscopic techniques have been employed. Techniques like X-ray Transient Absorption (XTA) spectroscopy, which includes X-ray Near-Edge Absorption Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provide element-specific probes of the electronic and geometric structure. nih.gov

Studies on a similar complex, [Os(bpy)₂(dcbpy)]²⁺, using XTA at the Os L₃-edge, have provided high-quality spectra of both the ground and the photoinduced ³MLCT excited state. nih.gov This allowed for the resolution of very small differences in the average Os-N bond lengths between the two states, on the order of 0.010 ± 0.008 Å. nih.gov For the analogous [Ru(bpy)₃]²⁺ complex, picosecond X-ray absorption spectroscopy revealed a contraction of the Ru-N bonds in the excited state. nih.gov These experimental findings, supported by DFT calculations, are crucial for validating theoretical models and providing a precise picture of the structural changes that occur upon photoexcitation, which ultimately govern the complex's reactivity. nih.govrsc.org

Time-Resolved X-ray Absorption Spectroscopy (TR-XAS)

Time-Resolved X-ray Absorption Spectroscopy (TR-XAS) is a powerful technique for probing the transient electronic and geometric structures of molecules in their excited states. This method combines the element-specificity of core-level X-ray absorption with the temporal resolution of ultrafast laser spectroscopy. By exciting the molecule with a laser pulse and then probing it with a synchronized X-ray pulse at varying time delays, the evolution of the photoexcited state can be tracked on timescales ranging from femtoseconds to nanoseconds.

In studies of similar osmium polypyridyl complexes, such as [Os(terpy)₂]²⁺ (where terpy is 2,2':6',2''-terpyridine), TR-XAS has been successfully employed to characterize the geometric and electronic structures of the photoexcited triplet state. nih.gov Upon photoexcitation, a metal-to-ligand charge transfer (MLCT) occurs, creating a ³MLCT state. TR-XAS can detect the subtle changes in the local coordination environment and the electronic configuration of the osmium center in this excited state. The interpretation of TR-XAS data is often supported by density functional theory (DFT) calculations, which help to correlate the observed spectral changes with specific structural and electronic parameters. nih.gov This approach allows for a detailed understanding of the photoinduced dynamics, which is crucial for the rational design of new photosensitizers and photocatalysts. While specific TR-XAS studies on [Os(bpy)₃]²⁺ are not as prevalent in the literature, the principles and findings from related systems demonstrate the technique's capability to elucidate the nature of its photoexcited states.

X-ray Emission Spectroscopy (XES) for Electronic State Characterization

X-ray Emission Spectroscopy (XES) is another valuable tool for probing the electronic structure of transition metal complexes. This technique is sensitive to the oxidation state, spin state, and the nature of the ligands coordinated to the metal center. In XES, a core-level electron is excited, and the subsequent radiative decay of an electron from a higher-lying orbital to fill the core hole is monitored. The resulting emission spectrum provides a fingerprint of the occupied electronic states.

For transition metal compounds, XES can be used to quantitatively determine key parameters of their electronic structure. aps.org While direct XES studies focused solely on [Os(bpy)₃]²⁺ are not widely reported, the technique's application to other transition metal dihalides and complexes has shown its power in elucidating metal-ligand interactions and the character of the valence orbitals. aps.org The information gleaned from XES is complementary to that from X-ray absorption spectroscopy, providing a more complete picture of the electronic configuration. For [Os(bpy)₃]²⁺, XES could be employed to study the Os 5d orbital occupations in both the ground and excited states, offering further insight into the MLCT process and the nature of the resulting electronic configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

The ¹H NMR spectrum of [Os(bpy)₃]²⁺ in deuterated acetonitrile (B52724) (CD₃CN) exhibits a series of signals in the aromatic region, corresponding to the different protons of the bipyridine ligands. rsc.orgmdpi.com The assignment of these signals can be achieved through a combination of one- and two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy). mdpi.com The diamagnetic nature of the Os(II) center in the ground state leads to well-resolved spectra. The chemical shifts provide evidence for the C₂ symmetry of such tris-chelate complexes in solution. mdpi.com

¹H NMR Chemical Shifts for [Os(bpy)₃]²⁺ and Related Derivatives in CD₃CN

| Compound/Proton | Chemical Shift (δ, ppm) |

|---|---|

| [Os(bpy)₂L]²⁺ Derivative 1 | |

| H (d) | 8.79 |

| H (m) | 8.71 |

| H (d) | 8.50 |

| H (t) | 8.18 |

| H (m) | 8.02 |

| H (q) | 7.83 |

| H (m) | 7.55 |

| H (d) | 7.44 |

| H (d) | 7.39 |

| [Os(bpy)₂L]²⁺ Derivative 2 | |

| H (m) | 9.04 |

| H (d) | 8.48 |

| H (t) | 8.37 |

| H (td) | 8.04 |

| H (t) | 7.84 |

| H (m) | 7.78 |

| H (m) | 7.73 |

| H (dd) | 7.65 |

| H (d) | 7.55 |

| H (d) | 7.53 |

| H (m) | 7.39 |

| H (m) | 7.22 |

Data sourced from a study on tris-bipyridine based dinuclear Ruthenium(II)-Osmium(III) complexes. The table shows representative shifts for the bipyridyl protons in complex environments. rsc.org

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the strength and nature of its chemical bonds. In the context of [Os(bpy)₃]²⁺, IR spectroscopy is particularly useful for studying the vibrations of the bipyridine ligands and the Os-N bonds.

The IR spectrum of [Os(bpy)₃]²⁺ is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of the bipyridine rings. The coordination of the bipyridine ligands to the osmium center leads to shifts in the vibrational frequencies compared to the free ligand. These shifts can provide insights into the strength of the metal-ligand bond and the extent of π-backbonding from the metal to the ligand.

Studies on analogous ruthenium complexes, such as [Ru(bpy)₃]²⁺, have shown dominant IR bands in the fingerprint region that are assigned to specific vibrational modes of the bipyridine ligands. nih.gov For instance, strong bands are typically observed in the 1400-1600 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations of the aromatic rings. nih.gov Changes in the electronic state of the metal, for example upon oxidation or photoexcitation, can also be reflected in the IR spectrum.

Characteristic IR Absorption Bands for Bipyridine and a Related Metal-Bipyridine Complex

| Vibrational Mode | Free 2,2'-Bipyridine (cm⁻¹) | PbI₂(BIPY) Complex (cm⁻¹) |

|---|---|---|

| ν(C=N) | ~1596 | ~1589 |

| ν(C=C) | 1434-1476 | ~1489, ~1435 |

| C-H in-plane bending | - | ~1312 |

| Ring breathing | - | ~1009 |

This table presents a comparison of the IR bands for free 2,2'-bipyridine and a lead-bipyridine intercalated compound, illustrating the shifts upon coordination. Similar shifts are expected for [Os(bpy)₃]²⁺.

Photophysical Properties and Excited State Dynamics

Excited State Lifetimes and Non-Radiative Decay Pathways

The duration and decay mechanisms of the excited state are critical to understanding the potential applications of [Os(bpy)₃]²⁺. These properties are highly sensitive to the complex's immediate environment and structural modifications.

Upon photoexcitation, [Os(bpy)₃]²⁺ undergoes a metal-to-ligand charge transfer (MLCT) transition. This process involves the transfer of an electron from a d-orbital of the osmium center to a π* anti-bonding orbital of one of the bipyridine ligands. While a singlet MLCT (¹MLCT) state is initially formed, strong spin-orbit coupling, a characteristic feature for heavy atoms like osmium, facilitates rapid intersystem crossing to a triplet MLCT (³MLCT) state. researchgate.netlibretexts.org

This ³MLCT state is the key emissive state responsible for the complex's characteristic photoluminescence. nih.gov The optical properties of the [Os(bpy)₃]²⁺ complex, particularly its broad absorption spectrum, make it attractive for applications in light harvesting. nih.gov However, its ³MLCT lifetime is notably shorter than that of the analogous Tris(2,2'-bipyridine)ruthenium(II) complex. nih.gov The energy of the ³MLCT state can be influenced by its surroundings; for instance, encapsulation within a metal-organic framework can lead to its destabilization, resulting in a hypsochromatic (blue) shift of the emission band. nih.gov The deactivation of the ³MLCT state can occur through radiative decay (phosphorescence) or non-radiative pathways back to the ground state.

The lifetime of the ³MLCT excited state is not intrinsic but is significantly modulated by external and internal factors. The surrounding environment plays a crucial role. For example, the lifetime is sensitive to the solvent and the rigidity of the medium. Encapsulating [Os(bpy)₃]²⁺ within the pores of zinc(II) trimesic acid metal-organic frameworks (MOFs) has been shown to extend the emission lifetime significantly compared to its lifetime in methanol (B129727) solution. nih.gov This extension is attributed to a decrease in the non-radiative decay constant, likely due to the rigid matrix restricting vibrational modes that contribute to non-radiative relaxation. nih.gov

The "energy gap law" is a dominant principle governing non-radiative decay. It posits that the rate of non-radiative decay increases as the energy difference between the excited state and the ground state decreases. This explains why many osmium complexes, which tend to have lower energy excited states compared to their ruthenium counterparts, often exhibit shorter lifetimes and lower quantum yields.

Ligand modification is another powerful tool to tune the ³MLCT lifetime. The electronic and steric properties of the polypyridyl ligands can alter the energy of the MLCT state and influence the rate of non-radiative decay. Replacing bipyridine with stronger σ-donating ligands or ligands with more extended π-systems can lead to substantial changes in the photophysical properties. mdpi.com

| Environment | ³MLCT Lifetime (ns) | Reference |

|---|---|---|

| Methanol | 50 | nih.gov |

| HKUST-1(Zn) MOF | 104 | nih.gov |

| USF-2 MOF | 81 | nih.gov |

Intramolecular Energy Transfer Processes

Following the initial MLCT excitation, the energy can be channeled through various intramolecular pathways before deactivation.

While the primary photoexcitation process is metal-to-ligand charge transfer, the subsequent deactivation pathways involve the fate of the electron now localized on the ligand. The term Ligand-to-Metal Energy Transfer is not the standard descriptor for the dominant processes in this complex. Instead, after the MLCT event and intersystem crossing to the ³MLCT state, the system relaxes via several routes. These include phosphorescence and non-radiative decay to the ground state. Another crucial process is inter-ligand electron transfer. Studies on related polypyridyl complexes of Os(II) have investigated the transfer of the excited electron between the different bipyridine ligands. acs.org This rapid hopping of the electron among the ligands is a form of intramolecular energy redistribution that occurs on ultrafast timescales. The relaxation dynamics can also involve higher-energy ligand-field (metal-centered, MC) states, and thermal activation to these states can provide an efficient non-radiative decay channel, often leading to photosensitivity, though this is less of an issue for Os(II) complexes compared to other transition metals due to the high ligand-field splitting.

A fundamental question in the photophysics of [M(bpy)₃]²⁺ complexes is the extent to which the excited state is delocalized over the three bipyridine ligands. In the ground state, the complex possesses D₃ symmetry, with all three ligands being equivalent. Upon excitation, the electron is transferred to the ligand framework. Theoretical and experimental studies on the analogous [Ru(bpy)₃]²⁺ have shown that the nature of the excited state can be complex. scispace.commdpi.com

In solution, considerable evidence suggests that the excited electron localizes on a single bipyridine ligand on a sub-picosecond timescale. scispace.com However, in solid-state matrices or at low temperatures, the excited state may remain delocalized over the three ligands. scispace.com In asymmetric dinuclear complexes containing an Os(bpy)₂ unit, the emissive state has been shown to be localized on the osmium-containing fragment, providing direct evidence for localization in such systems. nih.govresearchgate.net The degree of delocalization is therefore highly dependent on the symmetry of the complex, the nature of the environment, and the timescale of the observation. This localization can break the initial symmetry of the complex and has significant implications for its subsequent reactivity and energy transfer properties.

Intermolecular Electron and Energy Transfer Reactions

The ³MLCT excited state of [Os(bpy)₃]²⁺ is a potent redox agent, capable of participating in both electron and energy transfer reactions with other molecules (quenchers). The complex is stable in both its Os(II) and Os(III) oxidation states and exhibits a fast electron-transfer exchange rate, making it a valuable mediator in electrochemical studies. nih.gov

In a process known as photoluminescence-following electron transfer (PFET), the oxidized form, [Os(bpy)₃]³⁺, which is not luminescent, can act as a mild oxidizing agent. nih.gov After oxidizing a substrate, it is reduced back to the luminescent [Os(bpy)₃]²⁺ state, allowing for sensitive detection. nih.govresearchgate.net

[Os(bpy)₃]²⁺ can also act as an energy acceptor. In supramolecular systems where an [Os(bpy)₃]²⁺ unit is linked to a ruthenium(II)-based chromophore, efficient intramolecular energy transfer is observed. colab.ws Upon selective excitation of the ruthenium component, its luminescence is quenched, and the luminescence of the osmium component is sensitized. colab.ws A similar intermolecular energy transfer has been documented from a rhenium(I) chromophore to [Os(bpy)₃]²⁺. researchgate.net

| Energy Donor | Energy Acceptor | Process | Rate Constant (k_en) / Efficiency | Reference |

|---|---|---|---|---|

| Rhenium(I) chromophore | Osmium(II) complex | Intermolecular Energy Transfer | 8.7 x 10⁷ s⁻¹ | researchgate.net |

| (bpy)₂Ru(bpy-S-bpy)²⁺ unit | (bpy)₂Os(bpy-S-bpy)²⁺ unit | Intramolecular Energy Transfer | 91% quenching of Ru luminescence | colab.ws |

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer is a key process in the excited-state chemistry of [Os(bpy)3]2+. The excited state, *[Os(bpy)3]2+, is a potent redox agent, capable of both accepting and donating an electron, leading to reductive or oxidative quenching, respectively.

The general mechanisms can be described as follows:

Oxidative Quenching: The excited complex donates an electron to a quencher molecule (Q), resulting in the formation of [Os(bpy)3]3+ and the reduced quencher (Q⁻).

*[Os(bpy)3]2+ + Q → [Os(bpy)3]3+ + Q⁻

Reductive Quenching: The excited complex accepts an electron from a quencher molecule (D), leading to the formation of [Os(bpy)3]+ and the oxidized quencher (D⁺).

*[Os(bpy)3]2+ + D → [Os(bpy)3]+ + D⁺

These PET processes are fundamental to applications such as photogalvanic cells, where the light-induced generation of redox products creates an electrical potential. osti.govacs.org The efficiency of PET is governed by the redox potentials of both the osmium complex and the quenching agent. For instance, the quenching of the charge-transfer excited state of [Os(bpy)3]2+ has been studied with various quenchers, including iron(III) ions (Fe³⁺) and other coordination complexes like [Ru(NH3)6]³⁺. osti.gov

A notable application of its PET properties is in photoluminescence-following electron-transfer (PFET) detection systems. nih.govnih.gov In this technique, the non-luminescent oxidized form, [Os(bpy)3]3+, reacts with an analyte. This reaction regenerates the luminescent [Os(bpy)3]2+ state, and the resulting light emission is measured to quantify the analyte. nih.govnih.gov The [Os(bpy)3]3+/2+ couple is advantageous because it is a milder oxidant than the analogous ruthenium complex, leading to lower background signals and enhanced selectivity for certain analytes like catechols. nih.govnih.gov

Luminescence Quenching Mechanisms

Luminescence quenching refers to any process that decreases the intensity of light emitted from the excited state of [Os(bpy)3]2+. etsu.edu This can occur through several pathways, including the PET mechanisms described above, as well as energy transfer.

Electron Transfer Quenching: As detailed previously, both oxidative and reductive electron transfer with quenching molecules provide non-radiative decay pathways for the excited state, thus diminishing luminescence. etsu.eduosti.gov The rate of this quenching is often evaluated using the Stern-Volmer equation, which relates the decrease in luminescence intensity to the concentration of the quencher. etsu.edu Studies have documented the quenching of *[Os(bpy)3]2+ by species such as molecular oxygen (O₂), Fe³⁺, and various cobalt and ruthenium complexes. osti.gov

Energy Transfer Quenching: In this mechanism, the excited complex transfers its energy to a quencher molecule (Q), returning to its ground state while promoting the quencher to an excited state (Q*). etsu.edu This process is distinct from electron transfer as no net redox chemistry occurs between the primary species.

[Os(bpy)3]2+ + Q → [Os(bpy)3]2+ + Q

The choice of quencher and the reaction environment dictates which mechanism—electron transfer or energy transfer—will dominate. etsu.eduosti.gov

Solvent and Matrix Effects on Photophysics

The surrounding medium can significantly alter the photophysical properties of [Os(bpy)3]2+ by influencing the energy levels of the ground and excited states and by mediating interactions with other molecules.

Influence of the Solution Environment

The solvent environment plays a critical role in the photophysics of [Os(bpy)3]2+. The polarity of the solvent can affect the energy of the MLCT excited state. For instance, the pH of the solution can influence the rate of reactions involving the complex, especially when proton transfer is coupled to the electron transfer process, as seen in the oxidation of catechols. nih.gov The nature of the anions present in the solution (e.g., in HCl, H₂SO₄, or HClO₄) can also impact the steady-state concentrations of products formed during PET reactions. osti.gov While detailed solvent-dependent studies specifically for [Os(bpy)3]2+ are less common than for its ruthenium analogue, the principles are similar, with solvent properties modulating emission energy, lifetime, and quantum yield. acs.org

Encapsulation within Metal-Organic Frameworks (MOFs) and Polymeric Matrices

Confining [Os(bpy)3]2+ within the ordered, porous structures of metal-organic frameworks (MOFs) or embedding it in polymeric matrices offers a powerful strategy to modify its photophysical properties. nih.govacs.orgacs.org This encapsulation is pursued to enhance desirable characteristics, such as the lifetime of the excited state. nih.govacs.org

One significant challenge with [Os(bpy)3]2+ for certain applications is its relatively short triplet MLCT (³MLCT) lifetime compared to the analogous ruthenium complex. nih.govacs.org Researchers have successfully encapsulated [Os(bpy)3]2+ within two distinct zinc(II)-trimesic acid MOFs, namely HKUST-1(Zn) and USF-2. nih.govacs.orgacs.org This encapsulation leads to several key changes:

Extended Excited-State Lifetime: The ³MLCT lifetime of the osmium complex was significantly extended upon encapsulation. For example, the lifetime increased from 50 ns in methanol to 104 ns in HKUST-1(Zn) and 81 ns in USF-2. nih.govacs.org This extension is attributed to changes in the non-radiative decay constants of the complex within the rigid MOF environment. nih.govacs.orgacs.org

Shift in Emission Energy: Encapsulation results in a hypsochromatic (blue) shift of the steady-state emission band. nih.govacs.org This shift indicates a destabilization of the ³MLCT excited state within the MOF pores. nih.govacs.orgacs.org

These effects are believed to arise from the rigid framework isolating the complex, reducing deactivating motions, and from specific vibronic perturbations involving higher-energy MLCT states. nih.govacs.orgacs.org

In addition to MOFs, [Os(bpy)3]2+ has been incorporated into polymeric matrices for the fabrication of solid-state light-emitting devices (LEDs), demonstrating its utility in materials science applications. utexas.edu

Interactive Data Tables

Table 1: Effect of MOF Encapsulation on [Os(bpy)3]2+ Photophysics

| Environment | Emission Maximum | ³MLCT Lifetime (ns) |

| Methanol Solution | Not specified | 50 nih.govacs.org |

| HKUST-1(Zn) MOF | Hypsochromatic shift nih.govacs.org | 104 nih.govacs.org |

| USF-2 MOF | Hypsochromatic shift nih.govacs.org | 81 nih.govacs.org |

Data sourced from studies on encapsulation within zinc(II)-trimesic acid MOFs. nih.govacs.orgacs.org

Cyclic Voltammetry and Redox Potential Determination

Cyclic voltammetry is a key technique used to investigate the redox behavior of [Os(bpy)₃]²⁺. This method provides insights into the potentials at which the complex undergoes oxidation and reduction, as well as the stability of the resulting species.

The oxidation of the osmium center from Os(II) to Os(III) is a prominent and well-characterized feature in the cyclic voltammogram of [Os(bpy)₃]²⁺. This process is a reversible, one-electron oxidation. researchgate.net The redox potential for the Os(III)/Os(II) couple is a critical parameter that dictates its oxidizing power.

Studies have shown that the redox potential of the [Os(bpy)₃]³⁺/²⁺ couple is approximately +0.76 V versus a Ag/AgCl reference electrode. nih.gov This potential is less positive than that of the analogous ruthenium complex, tris(2,2'-bipyridine)ruthenium(II), which makes [Os(bpy)₃]³⁺ a milder oxidizing agent. nih.govnih.gov This property is advantageous in applications where selective oxidation is required, as it can lead to lower background signals in analytical measurements. nih.gov The reversibility of this redox couple indicates that both the Os(II) and Os(III) oxidation states are stable, a desirable characteristic for a redox mediator. nih.gov

The electrochemical properties, including the redox potential, can be influenced by the solvent system. For instance, in a deaerated 0.1 mol dm⁻³ phosphate (B84403) buffer (pH 7.0), the formal potential of [Os(bpy)₃]³⁺/²⁺ has been reported to be 628 mV vs. Ag/AgCl. nih.gov

Table 1: Redox Potentials of Selected Compounds

| Compound | Redox Potential (V vs. Ag/AgCl) |

|---|---|

| Tris(2,2'-bipyridine)osmium(II) | ~0.76 nih.gov |

Note: The exact redox potential can vary depending on the experimental conditions, such as the solvent, electrolyte, and reference electrode used.

In addition to the metal-centered oxidation, [Os(bpy)₃]²⁺ can undergo a series of stepwise reductions. These reduction processes are typically ligand-based, meaning that the electrons are added to the π* orbitals of the 2,2'-bipyridine (B1663995) ligands rather than the osmium metal center. odinity.com This results in the formation of species with charges of +1, 0, and -1. utexas.edu

The molecular orbitals of the complex show that the highest occupied molecular orbital (HOMO) is metal-based (t₂g), while the lowest unoccupied molecular orbital (LUMO) is ligand-based (π*). odinity.com Therefore, the initial reduction involves the transfer of an electron to the ligand framework. These ligand-based reductions are also observable in the cyclic voltammogram of the complex. utexas.edu

Electron Transfer Kinetics and Mechanisms

The speed and pathways of electron transfer reactions involving [Os(bpy)₃]²⁺ are crucial for its role as a redox mediator and in other applications.

[Os(bpy)₃]²⁺ is known to have a fast electron-transfer self-exchange rate. nih.gov This intrinsic property contributes to its effectiveness as a mediator in electrochemical reactions, allowing for efficient electron shuttling between an electrode and a substrate. The kinetics of electron transfer between [Os(bpy)₃]²⁺ and other species, such as iron(III), have been studied to understand the factors governing these reactions. elsevierpure.com

In certain reactions, the electron transfer to or from the [Os(bpy)₃]²⁺ complex is coupled with the transfer of protons. This phenomenon, known as proton-coupled electron transfer (PCET), is particularly relevant when the complex interacts with substrates whose oxidation or reduction involves a change in protonation state, such as catechols. nih.gov

The oxidation of catechols by [Os(bpy)₃]³⁺ has been shown to follow a PCET mechanism. nih.gov The rate of this reaction is pH-dependent, indicating the involvement of protons in the rate-determining step. nih.govnih.gov For example, the oxidation of catechols can proceed through an eHHe (electron transfer, proton transfer, proton transfer, electron transfer) mechanism at certain pH ranges. nih.gov This pH dependence can be utilized to control the selectivity of reactions involving [Os(bpy)₃]²⁺. nih.gov

Electrogenerated Chemiluminescence (ECL) Phenomena

Tris(2,2'-bipyridine)osmium(II) is an electrochemiluminescent (ECL) active compound. nih.gov ECL is a process where light is emitted from a species that has been generated at an electrode surface. The ECL of [Os(bpy)₃]²⁺ arises from the excited state of the complex, which can be formed through electron transfer reactions between electrochemically generated oxidized and reduced forms of the complex.

The ECL process often involves a coreactant, such as tri-n-propylamine (TPrA). missouristate.edumissouristate.edu In these systems, both the osmium complex and the coreactant are oxidized at the electrode. The subsequent reaction between the oxidized osmium complex, [Os(bpy)₃]³⁺, and a reduced species derived from the coreactant leads to the formation of the excited state, *[Os(bpy)₃]²⁺, which then emits light as it relaxes to the ground state. The ECL spectrum of [Os(bpy)₃]²⁺ is similar to its photoluminescence spectrum, confirming that the emission originates from the same excited state. missouristate.edumissouristate.edu

The efficiency of the ECL process can be influenced by the ligands attached to the osmium center and the solvent medium. missouristate.edu While the photoluminescence of [Os(bpy)₃]²⁺ is weaker than its ruthenium counterpart, it is still sufficient for sensitive detection in analytical applications. nih.gov

Electrochemical Behavior and Redox Processes

The electrochemical behavior of [Os(bpy)3]2+ and its derivatives has been systematically studied, providing insight into the electron transfer processes that underpin their ECL properties. The redox potentials are influenced by the nature of the ligands attached to the osmium center. mdpi.comnih.gov Electron-donating or electron-withdrawing substituents on the bipyridine ligands can shift the redox potentials to lower or higher values, respectively. mdpi.com

Table 1: Electrochemical Data for Various Osmium(II) Bipyridyl Complexes in Acetonitrile (B52724)

| Complex | Os(II)/Os(III) Redox Potential (V vs. FcH/FcH+) | Scan Rate (V.s⁻¹) |

|---|---|---|

| Tris(2,2′-bipyridine)osmium bis(tetrafluoroborate) | 0.45 | 0.1 |

| Tris(4,4′-di-tert-butyl-2,2′-bipyridine)osmium bis(tetrafluoroborate) | 0.34 | 0.1 |

| Tris(4,4′-dimethyl-2,2′-bipyridine)osmium bis(tetrafluoroborate) | 0.40 | 0.1 |

Data sourced from cyclic voltammetry measurements in acetonitrile with tetrabutylammonium (B224687) hexafluorophosphate (B91526) as the supporting electrolyte. nih.gov

The generation of electrochemiluminescence from [Os(bpy)3]2+ can proceed through two primary pathways: the annihilation route and the co-reactant route. Both pathways involve the electrochemical generation of reactive species that ultimately lead to the formation of the light-emitting excited state, [Os(bpy)3]2+*.

Annihilation Pathway: In the annihilation mechanism, the oxidized and reduced forms of the complex are generated at the electrode surface by applying appropriate potentials. The process can be summarized by the following steps:

Oxidation: [Os(bpy)3]2+ - e⁻ → [Os(bpy)3]3+ (at the anode)

Reduction: [Os(bpy)3]2+ + e⁻ → [Os(bpy)3]+ (at the cathode)

Annihilation: [Os(bpy)3]3+ + [Os(bpy)3]+ → [Os(bpy)3]2+* + [Os(bpy)3]2+

Light Emission: [Os(bpy)3]2+* → [Os(bpy)3]2+ + hν (light)

This pathway is highly efficient when the electrochemically generated radical ions, [Os(bpy)3]3+ and [Os(bpy)3]+, are stable enough to diffuse from the electrode and react in the solution. nih.gov The use of microelectrodes can enhance this process in aqueous solutions by facilitating the rapid generation and interaction of the oxidized and reduced species. nih.gov

Co-reactant Pathway: The co-reactant pathway is more commonly used in analytical applications. It involves the presence of another species, the co-reactant, in the solution. Tri-n-propylamine (TPrA) is a widely studied co-reactant, and the mechanism with the analogous [Ru(bpy)3]2+ is well-established and considered similar for [Os(bpy)3]2+. nih.gov

The general steps for the oxidative-reductive co-reactant pathway are:

Oxidation of both species:

[Os(bpy)3]2+ - e⁻ → [Os(bpy)3]3+

TPrA - e⁻ → TPrA•+

Deprotonation of co-reactant radical: TPrA•+ → TPrA• + H+

Electron transfer to form the excited state: [Os(bpy)3]3+ + TPrA• → [Os(bpy)3]2+* + Products

Light Emission: [Os(bpy)3]2+* → [Os(bpy)3]2+ + hν

Recent studies on the [Ru(bpy)3]2+/TPrA system have highlighted a new route involving the TPrA cation radical (TPrA•+), which has a measurable half-life and can participate directly in the generation of the excited state. nih.gov Another proposed pathway involves a redox mediator, where an additional complex can enhance the ECL of the primary luminophore through electron transfer between their intermediates. rsc.org In some systems, a "cathodic" ECL has been reported, but this is often confirmed to be emission arising from anodic reactions occurring at the counter electrode. strath.ac.uk

The efficiency of electrochemiluminescence from [Os(bpy)3]2+ is a critical parameter for its practical applications and is influenced by a multitude of factors. High ECL efficiency is generally associated with a high photoluminescence quantum yield (PLQY), the generation of stable radical ions, and sufficient energy from the annihilation reaction to form the emissive excited state. nih.gov

Key factors include:

Molecular Structure: The intrinsic properties of the osmium complex, such as its photoluminescence quantum yield and the stability of its oxidized and reduced forms, are paramount. Modifications to the bipyridine ligands can tune these properties. mdpi.comnih.gov

Solvent and pH: The solvent environment can significantly impact ECL intensity. acs.org The nature, concentration, and pH of the buffer system in aqueous solutions can influence the reaction rates and the stability of intermediates in the co-reactant pathway. researchgate.net

Co-reactant Type and Concentration: In the co-reactant pathway, the choice and concentration of the co-reactant are crucial. Different co-reactants, such as 2-(dibutylamino)ethanol (B1670432) (DBAE) or glutathione, can lead to varying ECL intensities and mechanisms. unibo.itrsc.org The ECL intensity generally increases with co-reactant concentration up to a certain point, after which it may plateau or decrease.

Electrode Material and Modification: The electrode material can affect the kinetics of electron transfer. For instance, carbon electrodes have been shown to produce significantly higher ECL intensity for Ru(bpy)32+ in water compared to platinum electrodes. nih.gov Modifying the electrode surface, for example, by creating a composite film of carbon nanotubes and Nafion, can dramatically enhance ECL. nih.gov This enhancement is attributed to a larger surface area, faster diffusion of the complex, and improved conducting pathways. nih.gov

Nanoconfinement: Confining the [Os(bpy)3]2+ molecules within nanostructures like metal-organic frameworks (MOFs) can enhance ECL efficiency. nih.gov This "nanoconfinement effect" can increase the local concentration of reactive intermediates and facilitate electron transfer, leading to brighter and more stable emission. nih.gov

It is important to note that a high photoluminescent quantum yield does not always guarantee high ECL efficiency. rsc.org The stability of the electrochemically generated oxidized state is a critical factor, as poor stability can lead to lower ECL intensities. rsc.org

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the ground state properties of [Os(bpy)₃]²⁺. It offers a balance between computational cost and accuracy, making it suitable for studying large and complex molecules.

Geometrical Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable geometric arrangement of atoms in the [Os(bpy)₃]²⁺ complex. This process, known as geometrical optimization, involves finding the minimum energy structure. For [Os(bpy)₃]²⁺, the optimized geometry reveals a pseudo-octahedral coordination around the central osmium ion.

The electronic structure of this d⁶ complex in its ground state is characterized by six electrons occupying the lower-energy t₂g set of d-orbitals (dxy, dyz, dxz), while the higher-energy eg set (dx²-y², dz²) remains unoccupied. mdpi.com This configuration results in a singlet ground state (S=0), which is consistent with experimental observations of its diamagnetic nature. mdpi.com Computational studies on related bis(terpyridine)osmium(II) complexes, which share similarities in electronic structure, support this description. mdpi.com

Molecular Orbital (MO) Energy and Character

Analysis of the molecular orbitals (MOs) provides a detailed picture of the electronic distribution and bonding within the complex. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are primarily involved in electronic transitions.

In [Os(bpy)₃]²⁺, the HOMO is predominantly of metal character, specifically originating from the Os(II) d-orbitals. Conversely, the LUMO is localized on the π* orbitals of the 2,2'-bipyridine (B1663995) ligands. This distribution is fundamental to understanding the nature of its electronic absorption and emission properties.

Table 1: Selected Molecular Orbital Characteristics for Tris(2,2'-bipyridine)osmium(II) Analogs This table presents data for a related bis(terpyridine)osmium(II) complex, which provides insight into the expected MO characteristics of tris(2,2'-bipyridine)osmium(II).

| Molecular Orbital | Energy (eV) | % Os-d Character |

|---|

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of [Os(bpy)₃]²⁺ upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method allows for the calculation of excited state properties, providing a theoretical basis for interpreting experimental absorption and emission spectra.

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the energies of electronic transitions, which correspond to the peaks in an absorption spectrum. For [Os(bpy)₃]²⁺, the calculations are in qualitative agreement with experimental spectra. acs.org The most intense absorption bands in the visible region are attributed to metal-to-ligand charge-transfer (MLCT) transitions. acs.org

It is a known issue that TD-DFT calculations often overestimate the excitation energies. For similar tris(bipyridine) metal complexes, it has been found that the calculated excitation energies are typically higher than the experimental values by a few thousand cm⁻¹. acs.org For instance, in the case of [Fe(bpy)₃]²⁺, a shift of -2420 cm⁻¹ was required to align the calculated and experimental spectra. acs.org

Following excitation, the complex relaxes to its lowest energy excited state, a triplet MLCT (³MLCT) state, from which it can emit light (phosphorescence). TD-DFT can also be used to model the properties of this emissive state. Encapsulation of [Os(bpy)₃]²⁺ within metal-organic frameworks has been shown to cause a blue shift (hypsochromatic shift) in the steady-state emission, which is attributed to a destabilization of the ³MLCT state. nih.gov

Analysis of Charge Transfer Character

A key aspect of the photophysics of [Os(bpy)₃]²⁺ is the charge-transfer nature of its electronic transitions. TD-DFT allows for a detailed analysis of the orbitals involved in these transitions, confirming their MLCT character. The transitions involve the promotion of an electron from the metal-centered HOMO to the ligand-centered LUMO.

The ³MLCT state is relatively short-lived compared to its ruthenium analogue, which has limited some of its applications. nih.gov However, computational studies help in understanding the factors that influence this lifetime. For example, perturbations involving mixing between higher-lying ³MLCT* states and ligand field states can affect the nonradiative decay pathways. nih.gov

Table 2: Calculated and Experimental Spectral Data for Related Tris(bipyridine) Metal Complexes

| Complex | Experimental Absorption Max (cm⁻¹) | Calculated Excitation Energy (cm⁻¹) | Required Shift (cm⁻¹) |

|---|

Advanced Computational Methods for Dynamics and Interactions

While DFT and TD-DFT are powerful for static properties, more advanced computational methods are needed to explore the dynamics of the excited states and the interactions of the complex with its environment.

For instance, studies on the interaction of [Os(bpy)₃]²⁺ with biomolecules like DNA have utilized electrochemical methods complemented by computational analysis to understand the binding and electron transfer processes. nih.gov Furthermore, the development of new photocatalysts based on [Os(bpy)₃]²⁺ derivatives involves computational screening to predict their efficiency. nih.gov For example, DFT calculations and natural bond order analysis have been used to study the formation of terionic complexes between an [Os(bpy)₂L]⁴⁺ type photocatalyst and iodide ions. nih.gov

The study of non-covalent interactions in excited states is another area where advanced methods are being developed, as conventional TD-DFT may not accurately describe these forces. rsc.org While not specifically applied to [Os(bpy)₃]²⁺ in the provided context, these emerging techniques hold promise for a more refined understanding of its behavior in complex environments.

Theoretical and Computational Investigations

of Tris(2,2'-bipyridine)osmium(II)

The photophysical properties of tris(2,2'-bipyridine)osmium(II), hereafter [Os(bpy)₃]²⁺, are intricately linked to its complex electronic and vibrational structure. Theoretical and computational chemistry have become indispensable tools for elucidating the nature of its excited states and the dynamics of its de-excitation pathways.

Franck-Condon (FC) analysis is a cornerstone for interpreting the vibronic structure of electronic spectra. The principle posits that the intensity of a vibronic transition is proportional to the square of the overlap integral between the vibrational wavefunctions of the initial and final electronic states. In the context of the emission spectrum of [Os(bpy)₃]²⁺, this analysis helps to understand the geometry changes that occur upon relaxation from the lowest-energy metal-to-ligand charge transfer (MLCT) excited state to the ground state.

Analysis of the low-temperature (77 K) emission spectrum of [Os(bpy)₃]²⁺ in a frozen solution reveals features that are not entirely consistent with expectations based on resonance Raman (rR) scattering data. nih.gov Key findings from these analyses include:

Dominance of Low-Frequency Modes: The most significant vibronic progressions in the emission spectrum are associated with low-frequency vibrational modes. nih.gov These modes, typically below 600 cm⁻¹, correspond primarily to metal-ligand stretching and bending vibrations. This indicates that the geometry change upon emission is significantly projected onto the metal-ligand coordinates.

Reduced Intensity of Ligand-Centered Modes: The vibrational fine structure associated with the higher-frequency, intra-ligand modes of the bipyridine units (around 1300-1600 cm⁻¹) is present but has a much lower amplitude than would be predicted by a simple vibronic progression. nih.gov Specifically, the intensity of these sidebands is only about 40% of what would be expected relative to the band origin. nih.gov

This departure from simple expectations suggests a complex excited-state potential energy surface. While time-dependent density functional theory (TDDFT) calculations can qualitatively reproduce the general features of the absorption spectra for similar tris(bipyridine) complexes, the detailed intensity pattern in the emission of the osmium complex points to more intricate underlying physics. acs.org

Table 1: Vibrational Mode Contributions to the [Os(bpy)₃]²⁺ Emission Spectrum

| Vibrational Mode Type | Frequency Range (cm⁻¹) | Role in Emission Spectrum |

| Metal-Ligand Modes | < 600 | Dominant vibronic progressions, indicating significant distortion along metal-ligand coordinates in the excited state. nih.gov |

| Bipyridine-Centered Modes | 1300 - 1600 | Present, but with unexpectedly low intensity, suggesting complex excited-state dynamics. nih.gov |

To fully account for the observed emission spectrum of [Os(bpy)₃]²⁺, models must go beyond the basic Franck-Condon approximation and incorporate more complex vibronic coupling effects. Vibronic coupling refers to the interaction between electronic states and nuclear motion, which can lead to phenomena like intensity borrowing and the breakdown of the mirror-image symmetry between absorption and emission spectra, an effect often mediated by Herzberg-Teller (HT) coupling. escholarship.orgnih.gov

For [Os(bpy)₃]²⁺, the discrepancies noted in the Franck-Condon analysis are explained by sophisticated vibronic coupling models that consider the mixing of different electronic states:

MLCT-LF State Mixing: The significant distortions observed in the low-frequency metal-ligand vibrational modes are attributed to configurational mixing between the emissive ³MLCT state and higher-lying, non-emissive metal-centered ligand-field (LF) states. nih.gov This mixing introduces LF character into the emissive state, leading to a geometry change that is more pronounced along the Os-N coordinates than would be expected for a pure MLCT state, where the electron is localized on a ligand. This is further supported by observations that perturbations to the complex can modulate the mixing between ³MLCT and ligand field states. nih.gov

These models highlight that a simple, single-state picture is inadequate. The photophysics of [Os(bpy)₃]²⁺ is governed by the intricate interplay of multiple electronic states and vibrational modes, requiring a more nuanced theoretical treatment.

As a heavy, third-row transition metal, osmium possesses a large nuclear charge, and its inner electrons move at speeds that are a significant fraction of the speed of light. Consequently, relativistic effects are paramount and must be included in any accurate theoretical description of [Os(bpy)₃]²⁺.

The most critical relativistic effect in this context is spin-orbit coupling (SOC). SOC facilitates interactions between electronic states of different spin multiplicities.

Intersystem Crossing and Phosphorescence: The photophysics of [Os(bpy)₃]²⁺ is defined by initial absorption into a singlet MLCT (¹MLCT) state, followed by extremely rapid and efficient intersystem crossing (ISC) to the triplet (³MLCT) manifold. osu.edu The subsequent emission from the ³MLCT state to the singlet ground state is formally spin-forbidden but gains significant intensity through SOC, which mixes some singlet character into the triplet state. This emission is therefore properly termed phosphorescence. The SOC in [Os(bpy)₃]²⁺ is even stronger than in its well-studied ruthenium analog, [Ru(bpy)₃]²⁺, leading to very efficient ISC. osu.edu

Computational Modeling: To accurately model the electronic structure and predict the photophysical properties, electronic structure calculations such as TDDFT must incorporate relativistic corrections. acs.org Specialized computational approaches that model SOC are essential for calculating the rates of spin-forbidden processes like ISC and phosphorescence, determining the zero-field splitting of the triplet state, and accurately predicting the absorption and emission energies. acs.org The inclusion of these corrections is critical for reconciling theoretical models with experimental observations of the complex's luminescence and excited-state dynamics. acs.org

Table 2: Impact of Relativistic Corrections on [Os(bpy)₃]²⁺ Properties

| Property | Description without Relativistic Corrections | Description with Relativistic Corrections (SOC) |

| Intersystem Crossing (ISC) | ¹MLCT → ³MLCT transition is spin-forbidden and would be extremely slow. | The transition is allowed and becomes ultrafast (< 100 fs), dominating the excited-state relaxation. osu.edu |

| Emission | Emission from the ³MLCT state is spin-forbidden and would be negligible. | Phosphorescence is observed as the primary emission pathway due to the mixing of singlet character into the triplet state. osu.edu |

| Excited State | The ³MLCT state is treated as a single degenerate level. | The ³MLCT state is split into multiple, closely spaced sub-levels (zero-field splitting). nih.gov |

Advanced Applications in Chemical Research

Photocatalysis and Energy Conversion

[Os(bpy)₃]²⁺ and its derivatives are actively being explored as key components in photocatalytic systems designed to address pressing energy and environmental challenges. Their ability to absorb light and participate in electron transfer reactions makes them suitable for driving a variety of chemical transformations.

Hydrogen Evolution Reactions (HER)

While the analogous ruthenium complex, [Ru(bpy)₃]²⁺, has been more extensively studied as a photosensitizer for hydrogen evolution reactions (HER), the photophysical properties of [Os(bpy)₃]²⁺ make it an attractive, albeit less common, alternative. nih.gov The broader absorption spectrum of the osmium complex, extending further into the visible region, allows for more efficient harvesting of solar energy. nih.gov In a typical three-component photocatalytic system for HER, a photosensitizer, a sacrificial electron donor, and a water reduction catalyst work in concert. Upon light absorption, the photosensitizer is excited and then reductively quenched by the electron donor. The reduced photosensitizer then transfers an electron to the catalyst, which accumulates electrons to reduce protons to molecular hydrogen.

Carbon Dioxide Reduction Catalysis

The electrocatalytic and photocatalytic reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is a critical area of research aimed at mitigating greenhouse gas emissions. [Os(bpy)₃]²⁺ and related osmium bipyridyl complexes have been shown to be effective catalysts for this transformation. acs.org

In these catalytic cycles, the osmium complex is typically reduced electrochemically or photochemically. The reduced osmium center then binds to a CO₂ molecule, activating it for subsequent reduction steps. The mechanism of CO₂ reduction can be complex and is influenced by the metal center, the ligand structure, and the reaction conditions, including the presence of proton sources. nih.gov

Studies on related rhenium and manganese bipyridine complexes have provided insights into the mechanistic pathways. For instance, with Re(bpy)(CO)₃Cl, the binding of CO₂ to the one-electron reduced species is a key step. osti.govresearchgate.net A comparative theoretical study of Mn and Re bipyridine complexes highlighted that the energetics of CO₂ addition and hydride formation are metal-dependent. nih.gov In the case of osmium complexes, research has demonstrated their ability to mediate the electrocatalytic reduction of CO₂. While detailed mechanistic studies for [Os(bpy)₃]²⁺ itself are part of a broader investigation into bipyridyl complexes, the fundamental steps involve the electrochemical generation of a reduced osmium species that subsequently reacts with CO₂. acs.org

The product selectivity of CO₂ reduction, whether it yields carbon monoxide (CO), formic acid (HCOOH), or other products, is a key aspect of catalyst design. For some non-heme metal complexes, the product selectivity between CO and HCOOH can be tuned by the choice of metal and ligands. ewha.ac.kr

Hydrohalic Acid Splitting Applications

The splitting of hydrohalic acids (HX, where X = Br, I) into hydrogen and halogens is a crucial step in thermochemical water-splitting cycles for hydrogen production. Photocatalysis offers a potentially more energy-efficient route for this process. Research has shown that osmium(II) photocatalysts can be tailored for this application. nih.gov

A study on two derivatives of [Os(bpy)₃]²⁺, namely {[Os(bpy)₂(tmam)]⁴⁺} and {[Os((CF₃)₂bpy)₂(tmam)]⁴⁺} (where tmam is 4,4'-bis-(trimethylaminomethyl)-2,2'-bipyridine), investigated their efficacy in iodide oxidation, the first step in HI splitting. The results revealed that the electronic properties of the photocatalyst are critical for its activity. The parent complex derivative, {[Os(bpy)₂(tmam)]⁴⁺}, was found to be inefficient in oxidizing iodide. nih.gov

In contrast, the derivative with electron-withdrawing trifluoromethyl groups, {[Os((CF₃)₂bpy)₂(tmam)]⁴⁺}, exhibited rapid iodide oxidation upon visible light excitation, with a quenching rate constant (kₒ) of 2.8 x 10¹¹ M⁻¹s⁻¹. nih.gov This demonstrates that the oxidizing power of the excited state of the osmium complex can be fine-tuned through ligand modification to drive the desired chemical transformation. The study also provided evidence for the in-situ formation of a terionic complex with two iodide ions, which is a key intermediate in the photocatalytic cycle. nih.govresearchgate.net

Chemical Sensing and Detection Methodologies

The luminescent properties and redox activity of [Os(bpy)₃]²⁺ make it a valuable tool in the development of advanced chemical sensing and detection methods. Its ability to signal the presence of analytes through changes in its optical or electrochemical behavior is the basis for these applications.

Photoluminescence-Following Electron-Transfer (PFET) Reagents

Photoluminescence-Following Electron-Transfer (PFET) is a highly sensitive detection technique used in chromatography for the analysis of oxidizable compounds. nih.govnih.gov In this method, a liquid-phase oxidant reacts with the analytes after their separation. This reaction reduces the oxidant, which then becomes photoluminescent upon excitation with a laser. The emitted light is detected and quantified, providing a measure of the analyte concentration. nih.gov

[Os(bpy)₃]²⁺ has been investigated as a valuable PFET reagent, offering distinct advantages over the more commonly used [Ru(bpy)₃]²⁺. nih.gov The Os(III)/Os(II) redox couple has a less positive potential (approximately 0.76 V vs. Ag/AgCl) than the Ru(III)/Ru(II) couple, making [Os(bpy)₃]³⁺ a milder and more selective oxidant. nih.gov This leads to lower background signals when mixed with acidic mobile phases. nih.gov Furthermore, the shorter excited-state lifetime of [Os(bpy)₃]²⁺ minimizes interference from quenching processes. nih.gov

Despite its much weaker photoluminescence compared to its ruthenium analog, systems using [Os(bpy)₃]²⁺ as a PFET reagent have achieved subnanomolar detection limits for important neurotransmitters like dopamine (B1211576), 3-methoxytyramine, and serotonin. nih.gov The selectivity of PFET detection using this osmium complex can be further tuned by adjusting the pH of the mobile phase, as the oxidation of many organic molecules is proton-dependent. nih.gov

| Analyte | Detection Limit (S/N = 3) |

| Dopamine | Subnanomolar |

| 3-Methoxytyramine | Subnanomolar |

| Serotonin | Subnanomolar |

Table 1: Detection limits for selected analytes using [Os(bpy)₃]²⁺ as a PFET reagent. nih.gov

Electrochemical Sensing Platforms

The stable and reversible redox behavior of the Os(III)/Os(II) couple makes [Os(bpy)₃]²⁺ an excellent mediator in electrochemical sensing platforms. nih.gov In this role, the osmium complex facilitates electron transfer between an electrode and a target analyte that may otherwise have slow electron transfer kinetics at the bare electrode surface.

One approach involves modifying electrode surfaces with [Os(bpy)₃]²⁺ or its derivatives. For example, a pyrene-substituted [Os(bpy)₃]²⁺ complex has been used to functionalize graphene-based electrodes through noncovalent π-π stacking interactions. acs.org This modified electrode can then be used to probe the electrochemical properties of the graphene surface and act as a marker to quantify its electroactive surface area. acs.orgcapes.gov.br The electrochemical response of the immobilized osmium complex can be modulated by the presence of target analytes, forming the basis of a sensor.

The electrochemical properties of [Os(bpy)₃]²⁺, such as its formal potential, are influenced by the solvent and the supporting electrolyte. nih.gov This allows for the fine-tuning of the sensing platform for specific applications. Electrochemical impedance spectroscopy (EIS) is a powerful technique used to characterize the modification of electrode surfaces and to study the interactions between the immobilized osmium complex and the analyte. nih.govaiche.org

| Complex | E₁/₂ (V vs. FcH/FcH⁺) in CH₃CN |

| [Os(bpy)₃]²⁺ | Data available in source nih.gov |

| [Os(4,4'-di-tert-butyl-2,2'-bipyridine)₃]²⁺ | Data available in source nih.gov |

| [Os(4,4'-dimethyl-2,2'-bipyridine)₃]²⁺ | Data available in source nih.gov |

Table 2: Electrochemical data for [Os(bpy)₃]²⁺ and its derivatives. The specific potential values can be found in the cited reference. nih.gov

Supramolecular Chemistry and Materials Integration

The unique photophysical and electrochemical properties of tris(2,2'-bipyridine)osmium(II), hereafter referred to as [Os(bpy)₃]²⁺, make it a valuable component in the construction of complex supramolecular systems and advanced materials. Its ability to engage in self-assembly processes and to be integrated into larger functional assemblies is a significant area of contemporary research.

Self-Assembly in Coordination Frameworks

The [Os(bpy)₃]²⁺ complex can act as a template or a guest molecule in the self-assembly of three-dimensional coordination polymers and metal-organic frameworks (MOFs). In one such example, [Os(bpy)₃]²⁺ was used as a cationic template in the self-assembly of 3D oxalate-bridged ruthenium-based coordination polymers of the general formula {[ZII(bpy)₃][MIRu(C₂O₄)₃]}n, where ZII can be Os²⁺. rsc.org These structures form chiral, honeycomb-like networks with triangular cages that selectively encapsulate the [Os(bpy)₃]²⁺ guest. rsc.org The electrostatic interactions between the guest cation and the anionic framework can influence the electronic configuration of the guest molecule. rsc.org

Furthermore, the encapsulation of [Os(bpy)₃]²⁺ within the pores of MOFs has been shown to modulate its photophysical properties. For instance, when encapsulated in two different zinc(II)-trimesic acid MOFs, HKUST-1(Zn) and USF-2, the [Os(bpy)₃]²⁺ complex exhibits an extended emission lifetime and a blue-shift (hypsochromatic shift) in its steady-state emission band. Current time information in San Diego, CA, US. This is attributed to a destabilization of the triplet metal-to-ligand charge transfer (³MLCT) state and changes in the non-radiative decay constants due to the confined environment of the MOF. Current time information in San Diego, CA, US. These findings are significant for the development of light-harvesting systems, as the relatively short ³MLCT lifetime of [Os(bpy)₃]²⁺ compared to its ruthenium analogue has been a limiting factor in its applications. Current time information in San Diego, CA, US.

| Framework | [Os(bpy)₃]²⁺ Emission Lifetime in Framework | [Os(bpy)₃]²⁺ Emission Lifetime in Methanol (B129727) | Observation |

|---|---|---|---|

| HKUST-1(Zn) | 104 ns | 50 ns | Extended lifetime and hypsochromatic shift |

| USF-2 | 81 ns | 50 ns | Extended lifetime and hypsochromatic shift |

Incorporation into Molecular Devices and Assemblies (e.g., Molecular Wires)

The [Os(bpy)₃]²⁺ core and its derivatives are important building blocks for the construction of molecular-scale devices and assemblies, including molecular wires. While not always forming the primary chain, osmium-bipyridine units are incorporated into larger structures to impart specific electronic or photophysical functions. For example, related osmium-bipyridine complexes, such as [Os(bpy)(CO)₂Cl₂], can be transformed into osmium-bonded molecular wires through photo-induced reduction. researchgate.net

The principle of using such complexes in molecular wires often relies on the concept of electron hopping between redox-active sites. nih.gov The stable and reversible redox behavior of the Os(II)/Os(III) couple makes [Os(bpy)₃]²⁺ a suitable mediator for electron transfer processes in more complex assemblies. nih.gov Researchers have synthesized redox polymers that incorporate osmium-bipyridine units, such as poly(1-vinylimidazole-co-allylamine)-[Os(bpy)₂Cl]²⁺, demonstrating the integration of these complexes into macromolecular structures. researchgate.net The 2,2'-bipyridine (B1663995) ligand itself is recognized as a crucial component for tuning the redox potential and enhancing the stability of osmium complexes within larger, multi-component molecular systems designed for specific electronic applications. uni-goettingen.de

Fundamental Biological Interaction Studies (excluding clinical/human data)

The interactions of [Os(bpy)₃]²⁺ and its derivatives with biological macromolecules are a subject of fundamental research, providing insights into binding mechanisms and redox processes at the molecular level.

Interactions with Nucleic Acids (e.g., DNA binding mechanisms)

Osmium(II) polypyridyl complexes, particularly those with extended planar ligands, are effective DNA binders. nih.govaau.dk The binding affinity and mode can be influenced by the specific ligands and the chirality (Δ or Λ enantiomers) of the complex. These complexes can bind to DNA with high affinity, and the binding event often leads to a significant enhancement of their luminescence, a "light-switch" effect. nih.govaau.dk

For instance, osmium(II) polypyridyl complexes with dipyrido[3,2-a:2',3'-c]phenazine and pyrido[2',3':5,6]pyrazino[2,3-f] Current time information in San Diego, CA, US.nih.govphenanthroline ligands have been shown to bind to natural DNA, as well as to specific AT- and GC-rich oligodeoxynucleotides. nih.govaau.dk Upon binding, these complexes exhibit hypochromic shifts in their absorption spectra and a notable increase in their near-infrared emission. nih.govaau.dk The extent of this emission enhancement can be sensitive to both the specific enantiomer and the base composition of the DNA. A striking example is the Λ-enantiomer of a pyrido[2',3':5,6]pyrazino[2,3-f] Current time information in San Diego, CA, US.nih.govphenanthroline osmium complex, which showed a 5.4-fold to 6-fold increase in luminescence in the presence of AT-rich DNA, indicating a high degree of sensitivity to the DNA binding environment. nih.govaau.dk Such interactions can also lead to the stabilization of the DNA double helix. aau.dk

| Complex Feature | Interaction with DNA | Observed Effect |

|---|---|---|

| Os(II) polypyridyl complexes with extended ligands | Binding to natural and synthetic DNA | Significant hypochromism in absorption spectra |

| Δ and Λ enantiomers | Binding affinity and emission response are enantiomer-dependent | Enhanced near-IR emission upon binding |

| Λ-enantiomer with a specific extended ligand | Binding to AT-rich DNA | Up to 6-fold enhancement of luminescence |

Biomolecule Redox Modulation